Cas no 2680848-82-0 (tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate)

Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate is a specialized organic compound featuring a thiazole core functionalized with cyano and methyl groups, along with a tert-butyl carbamate moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups enhances its reactivity in nucleophilic and electrophilic substitution reactions. The tert-butyl carbamate group offers stability under mild conditions while remaining amenable to deprotection for further derivatization. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic systems with precision.
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate structure
2680848-82-0 structure
Product name:tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
CAS No:2680848-82-0
MF:C11H15N3O2S
MW:253.320700883865
CID:5650924
PubChem ID:165920018

tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2680848-82-0
    • EN300-28279520
    • tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
    • Inchi: 1S/C11H15N3O2S/c1-7-8(6-12)9(17-13-7)14(5)10(15)16-11(2,3)4/h1-5H3
    • InChI Key: IISFAGOXEDQKPJ-UHFFFAOYSA-N
    • SMILES: S1C(=C(C#N)C(C)=N1)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 253.08849790g/mol
  • Monoisotopic Mass: 253.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 94.5Ų

tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28279520-5.0g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28279520-2.5g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28279520-0.05g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28279520-0.25g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28279520-1g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0
1g
$671.0 2023-09-09
Enamine
EN300-28279520-0.5g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28279520-10.0g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28279520-10g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0
10g
$2884.0 2023-09-09
Enamine
EN300-28279520-5g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0
5g
$1945.0 2023-09-09
Enamine
EN300-28279520-1.0g
tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate
2680848-82-0 95.0%
1.0g
$671.0 2025-03-19

tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate Related Literature

Additional information on tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate

Introduction to Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate (CAS No. 2680848-82-0)

Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate, with the CAS number 2680848-82-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates and incorporates a thiazole core, which is a well-known scaffold in medicinal chemistry due to its diverse biological activities.

The structural features of this molecule make it particularly interesting for further investigation. The presence of a tert-butyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. Additionally, the cyano group at the 4-position of the thiazole ring introduces a polar moiety that could influence interactions with biological targets. The combination of these structural elements suggests that this compound may exhibit unique pharmacological properties.

In recent years, there has been a growing interest in thiazole derivatives due to their potential applications in treating various diseases. Thiazole compounds have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate may lead to novel therapeutic agents with improved efficacy and reduced side effects.

One of the most promising areas of research involving this compound is its potential as an intermediate in the synthesis of more complex pharmaceuticals. The carbamate functional group is frequently used in drug design due to its ability to form hydrogen bonds and interact with biological targets. By exploring the reactivity of Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate, researchers can develop new derivatives with tailored properties for specific therapeutic applications.

Recent studies have highlighted the importance of understanding the molecular interactions between small molecules and biological targets. Computational methods such as molecular docking and quantum mechanics simulations have been instrumental in predicting the binding affinities and mechanisms of action of drug candidates. Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate has been subjected to such analyses to gain insights into its potential biological activity. These studies suggest that the compound may interact with enzymes and receptors involved in disease pathways, making it a valuable candidate for further development.

The synthesis of Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group and the carbamate functionality necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, which is crucial for scaling up production for preclinical and clinical studies.

Preclinical research on Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate has focused on evaluating its pharmacokinetic and pharmacodynamic properties. Animal models have been used to assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These studies are essential for determining the safety and efficacy of the compound before it can be tested in human trials. Preliminary results indicate that the compound exhibits favorable pharmacokinetic characteristics and minimal toxicity at relevant doses.

The potential therapeutic applications of Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate are broad-ranging. It shows promise as a lead compound for developing treatments against neurological disorders, infectious diseases, and cancer. The thiazole core is known to modulate various biological pathways, including those involved in inflammation and cell proliferation. By further optimizing its structure, researchers aim to develop drugs that can target specific disease mechanisms more effectively.

In conclusion, Tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate (CAS No. 2680848-82-0) is a versatile chemical entity with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs with improved therapeutic profiles. Ongoing studies are expected to provide further insights into its biological activity and clinical applicability.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd